molecular formula C18H17BrN4O3S3 B2903674 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide CAS No. 1223900-64-8

2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide

Cat. No.: B2903674
CAS No.: 1223900-64-8
M. Wt: 513.44
InChI Key: POOQFPQWAIXDPQ-UHFFFAOYSA-N
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Description

The compound 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide is a heterocyclic molecule featuring:

  • A pyrimidine core substituted with amino and sulfonyl groups.
  • A 5-bromothiophene-2-sulfonyl moiety linked to the pyrimidine.
  • A thioacetamide bridge connecting the pyrimidine to a 3-ethylphenyl group.

Its synthesis likely involves sulfonation of bromothiophene, followed by coupling with pyrimidine derivatives and subsequent acetamide formation .

Properties

IUPAC Name

2-[4-amino-5-(5-bromothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3S3/c1-2-11-4-3-5-12(8-11)22-15(24)10-27-18-21-9-13(17(20)23-18)29(25,26)16-7-6-14(19)28-16/h3-9H,2,10H2,1H3,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOQFPQWAIXDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The target compound shares a common scaffold with several derivatives, differing in substituents on the pyrimidine, thiophene, or phenyl groups. Key analogs include:

Compound Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound 3-Ethylphenyl, 5-bromothiophene-2-sulfonyl ~503 (based on analog data) Not explicitly reported; inferred from analogs
2-({4-Amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide 3-Fluorophenyl (vs. 3-ethylphenyl) 503.39 Unreported; structural similarity to LOX/BChE inhibitors
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) Chloro-methylphenyl, oxadiazole-indole 428.5 LOX inhibition (IC₅₀: 23 µM)
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole core, 4-fluorophenyl ~420 (estimated) Antimicrobial (MIC: 4–16 µg/mL)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Dimethylpyrimidine, methylpyridinyl 318.39 Intermediate for bioactive molecules
Key Observations :
  • The 5-bromothiophene sulfonyl group introduces steric bulk and electron-withdrawing effects, which could modulate binding to enzymes like urease or LOX .
  • Core Heterocycle Variations :
    • Replacement of pyrimidine with triazole () or oxadiazole () alters electronic properties and hydrogen-bonding capacity, affecting biological target specificity.

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